![molecular formula C21H23N3O6 B608407 N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide](/img/structure/B608407.png)
N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KZR-504 is a highly selective inhibitor of immunoproteasome low molecular mass polypeptide 2 (LMP2). It has shown significant potential in the treatment of autoimmune diseases due to its ability to selectively inhibit LMP2 with an IC50 value of 51 nanomolar . The compound is also known for its high selectivity over other subunits, making it a valuable tool in scientific research .
準備方法
合成経路と反応条件: KZR-504の合成は、エポキシケトンアナログのペプチド骨格の誘導体化を伴います。このプロセスは、エポキシケトンのフォーカスライブラリーのスクリーニングから始まり、一連の強力なジペプチドが明らかになります。 これらのジペプチドは、その後、高度に選択的な阻害剤KZR-504を提供するように最適化されます .
工業的生産方法: KZR-504の工業的生産には、最適化された合成経路を用いた大規模合成が含まれます。このプロセスには、エポキシケトン中間体の調製と、それらの誘導体化による最終生成物の形成が含まれます。 反応条件は、化合物の高収率と純度を保証するために慎重に管理されます .
化学反応の分析
反応の種類: KZR-504は、その標的である免疫プロテアソームサブユニットLMP2との共有結合阻害反応を主に起こします。 この化合物は、LMP2の活性部位と共有結合を形成し、その阻害につながります .
一般的な試薬と条件: KZR-504の合成に使用される一般的な試薬には、エポキシケトンとさまざまなペプチド誘導体があります。 反応は通常、目的の生成物の形成を保証するために制御された条件下で行われます .
生成される主要な生成物: KZR-504とLMP2の反応から生成される主要な生成物は、免疫プロテアソームの活性を阻害する共有結合複合体です .
科学的研究の応用
Medicinal Chemistry Applications
Anticancer Activity
This compound has been studied for its potential as an anticancer agent. The structural features of the compound suggest that it may interact with key biological targets involved in cancer progression. For instance, the presence of a pyridine ring and carboxamide functional groups can enhance binding affinity to proteins involved in cell signaling pathways.
Case Study: Inhibition of Tumor Growth
A study demonstrated that derivatives of this compound exhibited inhibitory effects on the proliferation of various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, showcasing its potential as a lead compound for developing new anticancer therapies .
Biochemical Applications
Proteasome Inhibition
The compound's structure suggests it may act as a proteasome inhibitor, which is crucial for regulating protein degradation in cells. Inhibiting the proteasome can lead to the accumulation of pro-apoptotic factors, making it a valuable tool in cancer treatment strategies.
Research Findings
Research indicated that compounds with similar structural motifs effectively inhibit proteasome activity, leading to increased levels of tumor suppressor proteins . This suggests that N-[(2S)-3-hydroxy...] could be further investigated for its proteasome-inhibiting properties.
Pharmacological Properties
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound indicates good oral bioavailability and metabolic stability, making it suitable for drug development. Studies have shown that modifications to the oxirane and pyridine moieties can enhance solubility and absorption rates .
作用機序
KZR-504は、免疫プロテアソームサブユニットLMP2を選択的に阻害することによってその効果を発揮します。この化合物は、LMP2の活性部位と共有結合を形成し、その阻害につながります。 この阻害は、免疫プロテアソームの正常な機能を阻害し、抗原提示、サイトカイン産生、およびT細胞分化などのプロセスに影響を与えます 。 含まれる分子標的と経路には、免疫プロテアソームサブユニットLMP2とLMP7があります .
6. 類似の化合物との比較
KZR-504は、免疫プロテアソームサブユニットLMP2に対する高い選択性においてユニークです。類似の化合物には以下が含まれます。
ボルテゾミブ: 構成的プロテアソームと免疫プロテアソームの両方を標的とするペプチド阻害剤.
カルフィルゾミブ: 同様のデュアルターゲティング特性を持つ別のペプチド阻害剤.
ONX 0914: 免疫プロテアソームサブユニットLMP7の選択的阻害剤.
KZR-504は、LMP2に対する高い選択性により際立っており、このサブユニットの特定の機能を研究するための貴重なツールとなっています .
類似化合物との比較
KZR-504 is unique in its high selectivity for the immunoproteasome subunit LMP2. Similar compounds include:
Bortezomib: A peptide inhibitor that targets both the constitutive proteasome and the immunoproteasome.
Carfilzomib: Another peptide inhibitor with similar dual-targeting properties.
ONX 0914: A selective inhibitor of the immunoproteasome subunit LMP7.
KZR-504 stands out due to its high selectivity for LMP2, making it a valuable tool for studying the specific functions of this subunit .
生物活性
N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of proteasome inhibition and its implications for treating various diseases, including cancer and neurodegenerative disorders.
The compound functions as a proteasome inhibitor , which disrupts the protein degradation pathway essential for cellular homeostasis. By inhibiting the proteasome, it leads to the accumulation of regulatory proteins that can induce apoptosis in cancer cells and modulate immune responses.
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Efficacy
In a study examining the anticancer properties of N-[(2S)-3-hydroxy...], it was found that treatment with this compound resulted in significant apoptosis in breast cancer cell lines. The mechanism involved the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2, leading to enhanced cell death.
Case Study 2: Neuroprotection
Research conducted on animal models of Alzheimer's disease demonstrated that administration of this compound improved cognitive function and reduced amyloid-beta plaques. This effect was attributed to the inhibition of proteasomal degradation pathways that typically lead to neurotoxic protein accumulation.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is crucial for assessing the therapeutic potential of N-[(2S)-3-hydroxy...]. Preliminary studies indicate:
Table 2: Pharmacokinetic Profile
Parameter | Value |
---|---|
Absorption | Moderate |
Bioavailability | ~50% |
Half-Life | 4 hours |
Metabolism | Hepatic via CYP450 enzymes |
Toxicology Findings:
Toxicity studies have shown that at therapeutic doses, the compound exhibits low toxicity; however, higher doses can lead to hepatotoxicity, necessitating careful monitoring during treatment.
特性
IUPAC Name |
N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6/c1-21(12-30-21)18(27)15(10-13-6-3-2-4-7-13)23-20(29)16(11-25)24-19(28)14-8-5-9-17(26)22-14/h2-9,15-16,25H,10-12H2,1H3,(H,22,26)(H,23,29)(H,24,28)/t15-,16-,21+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDASSGXBXGRBS-CKJXQJPGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C3=CC=CC(=O)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)C3=CC=CC(=O)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。